molecular formula C18H28ClN B3061310 Homosibutramine CAS No. 935888-80-5

Homosibutramine

Cat. No.: B3061310
CAS No.: 935888-80-5
M. Wt: 293.9 g/mol
InChI Key: NZPIBRZKTJQXPY-UHFFFAOYSA-N
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Description

Homosibutramine is a chemical compound structurally related to sibutramine, which is known for its use as an appetite suppressant. This compound has been studied for its potential applications in weight management and other therapeutic areas. It is a centrally acting stimulant that affects neurotransmitter reuptake in the brain.

Mechanism of Action

Target of Action

Homosibutramine, also known as Sibutramine, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in mood regulation and the feeling of satiety after eating.

Mode of Action

This compound exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decrease in appetite, thereby reducing food intake . This mechanism of action is different from amphetamines, which force the release of these neurotransmitters rather than inhibiting their reuptake .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the neurotransmitters NE, 5-HT, and dopamine. By inhibiting their reuptake, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact downstream effects of this increased signaling can vary, but they generally lead to reduced appetite and increased energy expenditure.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver to produce active metabolites

Result of Action

The primary result of this compound’s action is a reduction in food intake due to increased feelings of satiety. This can lead to weight loss in individuals with obesity . It’s important to note that this compound was withdrawn from various markets due to concerns about increased risk of heart attack and stroke in patients with a history of heart disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, physical activity, and overall health status can affect an individual’s response to the drug . Additionally, the presence of other drugs can also influence the action of this compound through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Homosibutramine interacts with various enzymes and proteins in the body. It is metabolized in the liver, with primary cultures of rat hepatocytes showing that it undergoes demethylation, hydroxylation, dehydrogenation, acetylation, attachment of CO2, and glucuronidation .

Cellular Effects

This compound influences cell function by enhancing satiety and metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical reactions.

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function vary depending on the specific conditions of in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homosibutramine involves several steps, starting from the appropriate cyclobutyl and chlorophenyl precursors. The key steps include:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Attachment of the chlorophenyl group: This step typically involves a Friedel-Crafts alkylation reaction.

    Introduction of the amine group: This is done through reductive amination or similar reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the ketone or aldehyde intermediates to alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can modify the chlorophenyl group, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Homosibutramine has been explored for various scientific research applications, including:

    Chemistry: As a model compound for studying neurotransmitter reuptake inhibition.

    Biology: Investigating its effects on neurotransmitter levels and appetite regulation.

    Medicine: Potential use in weight management and treatment of obesity.

    Industry: Development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

    Sibutramine: The parent compound, known for its appetite suppressant properties.

    Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.

    Phentermine: A stimulant similar to an amphetamine, used for weight loss.

Uniqueness of Homosibutramine: this compound is unique in its structural modifications compared to sibutramine, which may result in different pharmacokinetic and pharmacodynamic properties. These modifications can potentially lead to variations in efficacy and safety profiles, making this compound a compound of interest for further research and development.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N-ethyl-N,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN/c1-5-20(4)17(13-14(2)3)18(11-6-12-18)15-7-9-16(19)10-8-15/h7-10,14,17H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPIBRZKTJQXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317080
Record name Homosibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935888-80-5
Record name Homosibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935888-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homosibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homosibutramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7UHJ0JDFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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